1-(1H-Pyrrol-1-ylmethyl)-1H-pyrrole
Overview
Description
1-(1H-Pyrrol-1-ylmethyl)-1H-pyrrole is an organic compound belonging to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two pyrrole rings connected via a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
A structurally similar compound, a (1h-pyrrol-1-yl)methyl-1h-benzoimidazole carbamate ester derivative, named rds 60, has been reported to have significant antineoplastic properties . It was found to inhibit the replication of head and neck squamous cell carcinoma (HNSCC) cell lines .
Mode of Action
The structurally similar compound rds 60 was found to stop the development of normal bipolar mitotic spindles and block the cell cycle in the g2/m phase, along with cytoplasmic accumulation of cyclin b1 . This suggests that 1-(1H-Pyrrol-1-ylmethyl)-1H-pyrrole might have a similar mode of action.
Biochemical Pathways
The structurally similar compound rds 60 was found to reverse the epithelial-mesenchymal transition and inhibit cell migration and extracellular matrix infiltration of hnscc cell lines . This suggests that this compound might affect similar pathways.
Result of Action
The structurally similar compound RDS 60 was found to induce the activation of apoptosis in HNSCC cell lines when treated with 2 μM RDS 60 for 24 hours . This suggests that this compound might have a similar effect on inducing apoptosis in certain cell lines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrol-1-ylmethyl)-1H-pyrrole typically involves the reaction of pyrrole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two pyrrole molecules. The general reaction scheme is as follows: [ \text{2 Pyrrole} + \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Pyrrol-1-ylmethyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole rings.
Scientific Research Applications
1-(1H-Pyrrol-1-ylmethyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Pyrrole: The parent compound, simpler in structure but shares the aromatic ring.
Indole: Contains a fused benzene and pyrrole ring, exhibiting different chemical properties.
Imidazole: Another five-membered ring with two nitrogen atoms, showing distinct reactivity.
Uniqueness: 1-(1H-Pyrrol-1-ylmethyl)-1H-pyrrole is unique due to its dual pyrrole structure connected by a methylene bridge, which imparts specific electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-(pyrrol-1-ylmethyl)pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEPVIHYPKEDMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CN2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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